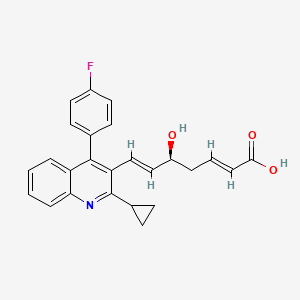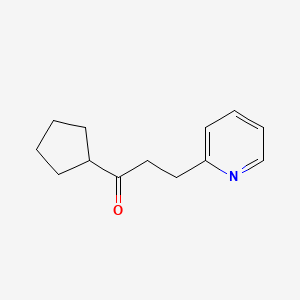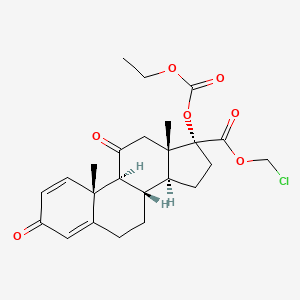
11-Keto Loteprednol etabonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Keto Loteprednol etabonate is a derivative of Loteprednol etabonate, a corticosteroid used primarily in ophthalmology. This compound is known for its potent anti-inflammatory properties while minimizing the risk of side effects typically associated with corticosteroids, such as elevated intraocular pressure and cataracts .
準備方法
The synthesis of 11-Keto Loteprednol etabonate involves several key steps:
N-arylation Reaction: The initial step involves reacting a compound with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: The intermediate compound is then reacted with an oxirane analogue in methanol under alkaline conditions.
Esterification Reaction: The resulting compound undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield this compound.
Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.
化学反応の分析
11-Keto Loteprednol etabonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
11-Keto Loteprednol etabonate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in impurity profiling and analytical method development.
Biology: The compound is studied for its anti-inflammatory effects and potential therapeutic applications.
Medicine: It is primarily used in ophthalmology for treating conditions like allergic conjunctivitis, uveitis, and post-operative inflammation.
Industry: The compound is used in the formulation of various pharmaceutical products, ensuring compliance with regulatory standards
作用機序
11-Keto Loteprednol etabonate exerts its effects by inhibiting the inflammatory response. It achieves this by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and suppress the production of pro-inflammatory cytokines. This mechanism helps reduce inflammation and pain, particularly in ocular conditions .
類似化合物との比較
11-Keto Loteprednol etabonate is unique compared to other corticosteroids due to its “soft drug” design, which allows it to be rapidly metabolized into inactive components, minimizing systemic side effects. Similar compounds include:
Loteprednol etabonate: The parent compound, used widely in ophthalmology.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties but higher risk of side effects.
Prednisolone: Commonly used for its anti-inflammatory and immunosuppressive effects but with a different safety profile
特性
分子式 |
C24H29ClO7 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1 |
InChIキー |
UJMSHOQZQCLVEP-VXFAOLFMSA-N |
異性体SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl |
正規SMILES |
CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
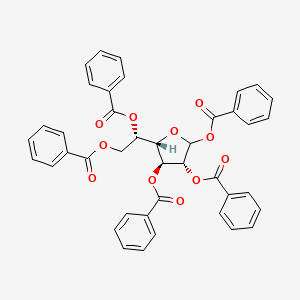

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
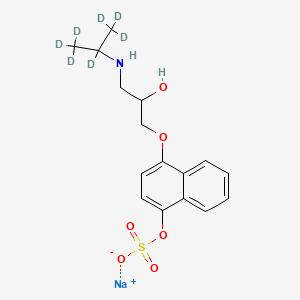
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)
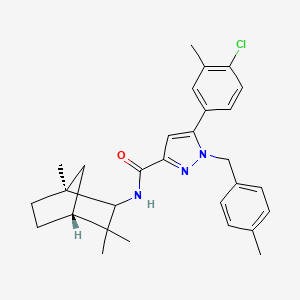

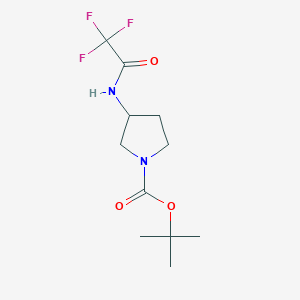
![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)

